molecular formula C15H14N2 B379478 2-benzyl-1-methyl-1H-benzimidazole CAS No. 59871-40-8

2-benzyl-1-methyl-1H-benzimidazole

Cat. No.: B379478
CAS No.: 59871-40-8
M. Wt: 222.28g/mol
InChI Key: BAXXIBXLWXEPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1-methyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, forming a bicyclic structure

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets can be inferred to be a wide range of enzymes and receptors involved in these biological processes.

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit the growth of bacteria and fungi by interfering with their protein synthesis .

Biochemical Pathways

These may include pathways involved in cell growth, inflammation, and infection .

Pharmacokinetics

The molecular weight of 2-methylbenzimidazole, a related compound, is 13216 , which suggests that it may have good bioavailability due to its small size

Result of Action

Benzimidazole derivatives have been reported to exert pronounced antiproliferative activity on tumor cell lines . Therefore, it can be inferred that 2-Benzyl-1-Methyl-1H-Benzimidazole may also have potential antiproliferative effects.

Safety and Hazards

Benzimidazole is moderately toxic by ingestion . Experimental reproductive effects and mutation data have been reported . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

Benzimidazole and its derivatives are potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced benzimidazole derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the benzyl or methyl groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: Similar in structure but lacks the benzyl group.

    2-Benzylbenzimidazole: Similar but lacks the methyl group.

    1-Methylbenzimidazole: Similar but lacks the benzyl group.

Uniqueness

2-Benzyl-1-methyl-1H-benzimidazole is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its stability, bioavailability, and ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-benzyl-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-17-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXXIBXLWXEPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-1-methyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-benzyl-1-methyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-benzyl-1-methyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-benzyl-1-methyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-benzyl-1-methyl-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-benzyl-1-methyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.